

# Physical properties of Acrylonitrile-d3 (boiling point, density)

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## Compound of Interest

Compound Name: Acrylonitrile-d3

CAS No.: 53807-26-4

Cat. No.: B1340574

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## Technical Deep Dive: Acrylonitrile-d3

Physical Properties, Kinetic Isotope Effects, and Handling Protocols

### Executive Summary

**Acrylonitrile-d3** (2-Propenenitrile-d3, CAS 53807-26-4) is the isotopically labeled analog of acrylonitrile, where all three hydrogen atoms are substituted with deuterium (

H).<sup>[1][2][3]</sup> While it shares the fundamental electrophilic reactivity of its proteo-analog (d0), the increased atomic mass of deuterium introduces critical physical and kinetic deviations.<sup>[1]</sup>

This guide details the physical constants of **Acrylonitrile-d3**, specifically its density and boiling point, and provides a validated framework for its application in polymerization kinetics and drug development.<sup>[1]</sup> The shift in density—a direct consequence of the isotope mass difference—serves as a primary quality attribute for verifying isotopic purity.

# Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

## Comparative Data Analysis

The following table contrasts the standard acrylonitrile (d0) with the deuterated form (d3).[1][3]  
Note the significant deviation in density despite the identical boiling point range.[1]

Property	Acrylonitrile-d0 (Standard)	Acrylonitrile-d3 (Deuterated)	Deviation / Notes
CAS Number	107-13-1	53807-26-4	Unique identifier
Formula			Full isotopic substitution
Molar Mass	53.06 g/mol	56.08 g/mol	+5.7% Mass increase
Boiling Point	77.3 °C	77.0 °C	Negligible shift (within exp.[1][3] error)
Density (25°C)	0.806 g/mL	0.860 g/mL	+6.7% Density increase
Refractive Index	1.391	1.391	Unchanged
Flash Point	-1 °C	-5 °C	Highly Flammable

## The Physics of Density Deviation

The density increase in **Acrylonitrile-d3** is a self-validating metric for isotopic enrichment.[1]

- Mechanism: The molar volume of a liquid is determined primarily by electronic repulsion and intermolecular forces (dipole-dipole), which are largely unchanged by isotopic substitution.[1] However, the mass of the nucleus increases.[1]
- Calculation:

The close correlation between the mass ratio and density ratio confirms that the volume

expansion (molar volume isotope effect) is minimal.[1] Researchers should use density measurement ( $0.860 \pm 0.005$  g/mL) as a rapid intake check for isotopic purity.

## Applications & Kinetic Isotope Effects (KIE)[1]

### Polymerization Kinetics

In free-radical polymerization, **Acrylonitrile-d3** exhibits a Secondary Kinetic Isotope Effect (SKIE).[1] The hybridization change from

(monomer) to

(polymer) is impeded by the heavier deuterium atoms, often resulting in a slightly slower propagation rate (

).[1] This property is exploited to:

- Deconvolute Mechanisms: Determine rate-limiting steps in complex copolymerizations (e.g., carbon fiber precursor synthesis).
- Neutron Scattering Contrast: Poly**acrylonitrile-d3** (PAN-d3) has a distinct neutron scattering length density compared to PAN-d0, allowing researchers to visualize phase separation in block copolymers.[1]

### Drug Development (Metabolic Stability)

While acrylonitrile itself is a toxic monomer, the principle of deuteration applied here is critical in medicinal chemistry.[1] The C-D bond is stronger than the C-H bond (approx. 1.2–1.5 kcal/mol stronger).

- Metabolic Shunt: If a drug candidate contains a nitrile group susceptible to oxidative metabolism at the

-carbon, deuteration (as modeled by **Acrylonitrile-d3**) can significantly reduce metabolic clearance (the Deuterium Switch).[1]

### Operational Protocol: Purification & Handling

Safety Warning: **Acrylonitrile-d3** is a carcinogen, highly flammable, and acute toxin (H301+H311+H331).[1][3][4] All operations must occur in a certified fume hood.

## Protocol: Inhibitor Removal (Self-Validating)

Commercial **Acrylonitrile-d3** is stabilized with 35-45 ppm monomethyl ether hydroquinone (MEHQ) to prevent runaway polymerization.[1] For kinetic studies, this must be removed.

Objective: Isolate inhibitor-free monomer for immediate use.

Step-by-Step Methodology:

- Column Preparation: Pack a small glass column (10 cm length) with activated alumina (basic). The alumina acts as an adsorption filter for the phenolic inhibitor.
- Passage: Slowly pass the **Acrylonitrile-d3** through the column under gravity or slight nitrogen pressure.[1]
- Validation (The "Self-Check"):
  - Collect the first 1 mL.
  - Test: Add 1 drop of the eluent to a solution of 1% benzoyl peroxide in toluene.
  - Result: If the solution remains clear, inhibitor is still present.[1] If the solution becomes turbid or increases in viscosity within minutes (indicating polymerization onset), the inhibitor has been successfully removed.
- Storage: Use immediately. Do not store inhibitor-free monomer, as auto-polymerization can be explosive.

## Visualizations

### Diagram: Isotopic Substitution & Properties

This diagram illustrates the structural shift and its direct impact on physical parameters.[1]

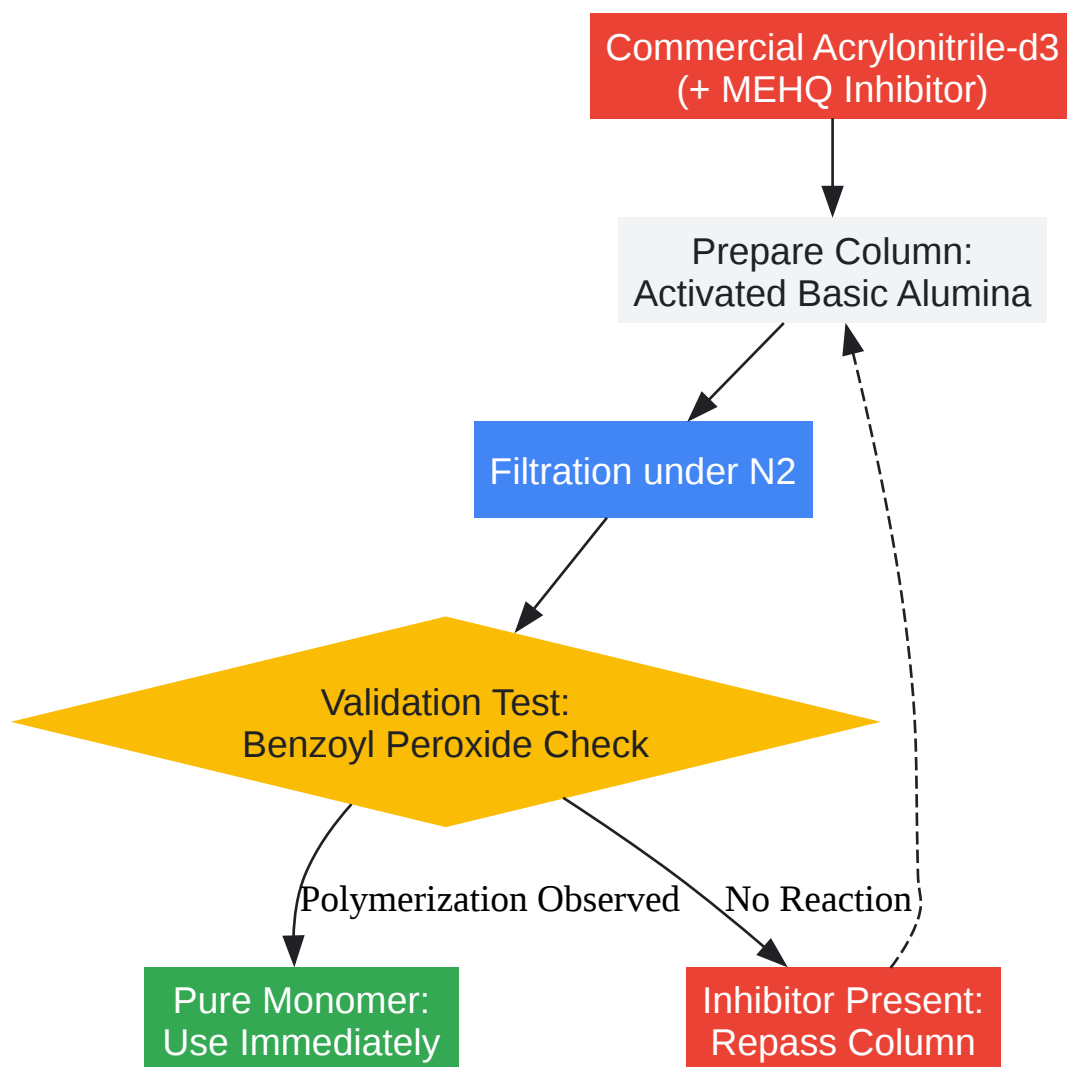


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Caption: Comparative analysis showing the mass-driven density shift enabling specific research applications.

## Diagram: Inhibitor Removal Workflow

A logical flow for the safe preparation of the monomer.



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Caption: Self-validating workflow for removing MEHQ inhibitor prior to kinetic experimentation.

## References

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